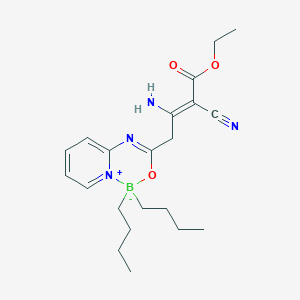
NoName
説明
NoName is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is known to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In
科学的研究の応用
Geometric Data in Various Fields
Many scientific fields, such as computational social sciences, communications, brain imaging, genetics, and computer graphics, deal with non-Euclidean data. Machine learning techniques, especially deep neural networks, are being increasingly applied to understand and process geometric data in these areas. This has significant implications for handling complex data structures in various scientific domains (Bronstein et al., 2016).
NONO Protein in Genetic Research
NONO, a protein with significant medical relevance, plays a crucial role in nuclear gene regulation. Its study has faced challenges like sample aggregation, but recent advancements in stabilization techniques have enabled better research and understanding of its structure and function (Knott et al., 2016).
Linkage between Scientific Research and Technology
Research in genetic engineering demonstrates the impact of scientific research on technology development. A significant portion of technological advancements in this field is influenced by research in the public sector, highlighting the critical role of academic research in technological innovation (Lo, 2009).
Role of Primate Models in Biomedical Research
Research involving nonhuman primates (NHPs) has been pivotal in medical and scientific advancements due to their physiological and neuroanatomical similarities to humans. This research contributes significantly to understanding diseases and testing potential treatments (Phillips et al., 2014).
Morinda citrifolia (Noni) in Therapeutic Research
Morinda citrifolia, commonly known as Noni, has a history of use in traditional remedies and is now being researched for its potential therapeutic effects including antibacterial, antiviral, and immune-enhancing properties (Wang et al., 2002).
NONO Gene in Stem Cell Research
Research on the NONO gene, which influences intellectual development and heart defects, has advanced with the generation of a homozygous NONO knockout in induced pluripotent stem cells. This aids in understanding the pathogenic mechanisms related to NONO mutations (Yi et al., 2020).
Nonclinical Statistical Applications in Drug Development
Nonclinical statistical applications play a crucial role in the drug development process, covering areas like pharmacology, drug safety, and manufacturing controls. These applications are essential for decision-making and risk assessments in the pharmaceutical industry (Altan & Kolassa, 2019).
NONO Protein in Cancer Research
The NONO protein is involved in various biological processes like cell proliferation and DNA damage repair. Dysregulation of NONO has been observed in many cancer types, making it a potential biomarker or therapeutic target for cancer treatment (Feng et al., 2020).
特性
IUPAC Name |
ethyl (Z)-3-amino-2-cyano-4-(2,2-dibutyl-3-oxa-5-aza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraen-4-yl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BN4O3/c1-4-7-12-22(13-8-5-2)26-14-10-9-11-19(26)25-20(29-22)15-18(24)17(16-23)21(27)28-6-3/h9-11,14H,4-8,12-13,15,24H2,1-3H3/b18-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIZTTMWGKJOGC-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([N+]2=CC=CC=C2N=C(O1)CC(=C(C#N)C(=O)OCC)N)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1([N+]2=CC=CC=C2N=C(O1)C/C(=C(\C#N)/C(=O)OCC)/N)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) interact with its target?
A1: [H]A-585539 acts as a high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It binds to the N-terminal domain of the α7 nAChR, mimicking the action of acetylcholine and triggering downstream signaling pathways [].
Q2: The research mentions SiCH films designed for low-k cap layers in ULSIs. What is the role of Si-C2H4-Si networks in these films, and how do they contribute to material properties?
A3: Si-C2H4-Si networks are crucial for achieving both low dielectric constant (low-k) and robust barrier properties in SiCH films []. These networks reduce film porosity, hindering the diffusion of copper and moisture, which are detrimental to ULSI performance [].
Q3: How were quantum mechanical simulations used in the development of SiCH films for low-k cap layers?
A4: Quantum mechanical simulations were employed to design both the ideal SiCH film structure with Si-C2H4-Si networks and to identify novel precursors for their fabrication via plasma-enhanced chemical vapor deposition (PECVD) [].
Q4: The research paper explores the effects of pesticides on wolf spiders (Pardosa amentata). What were the key parameters used to assess the lethal and sublethal effects of the pesticides?
A6: The study evaluating pesticide effects on Pardosa amentata utilized mortality, behavioral changes, and feeding rate as key parameters to assess both lethal and sublethal effects of pesticide exposure [].
Q5: What analytical techniques were employed to analyze the composition of Cassia mimosoides var. noname (M.) essential oil?
A7: The volatile flavor constituents of Cassia mimosoides var. noname (M.) essential oil were investigated using capillary gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



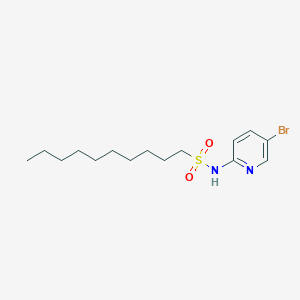
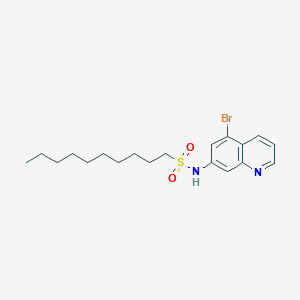
![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4289964.png)
![2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-cyclohexylacetamide](/img/structure/B4289972.png)
![4-(4-chlorophenoxy)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4289979.png)
![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4289987.png)

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290004.png)
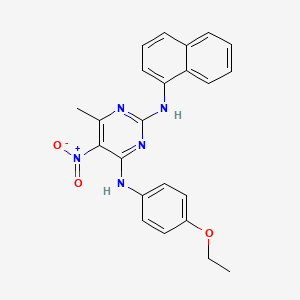
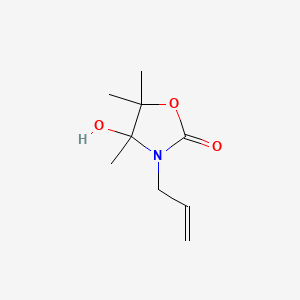
![2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide](/img/structure/B4290030.png)
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290038.png)
![2-amino-4-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290046.png)